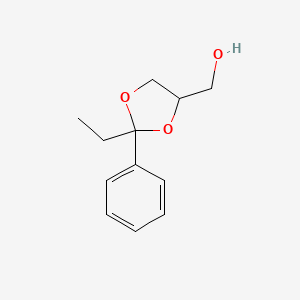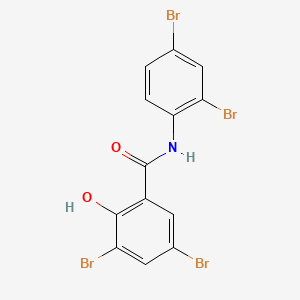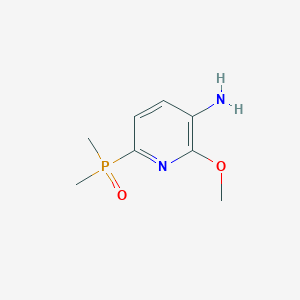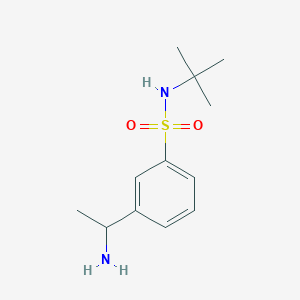
Heptane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-2,3-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of heptane-2,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of heptane-2,3-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: Heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert solvents like THF.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed:
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Esters and other substituted derivatives.
Applications De Recherche Scientifique
Heptane-2,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which heptane-2,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. For example, it can act as a substrate for certain oxidoreductases, leading to the formation of heptane-2,3-dione . The molecular targets and pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Heptane-2,3-diol can be compared with other similar diols and related compounds:
Heptane-1,2-diol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, leading to different chemical properties and reactivity.
Heptane-1,3-diol: Another isomer with hydroxyl groups separated by one carbon atom, affecting its physical and chemical behavior.
Cyclohexane-1,2-diol: A cyclic diol with different steric and electronic properties compared to linear this compound.
Uniqueness: this compound’s unique positioning of hydroxyl groups allows for specific interactions and reactivity patterns not observed in its isomers or cyclic counterparts. This makes it valuable in targeted synthetic applications and specialized industrial processes .
Propriétés
Numéro CAS |
21508-07-6 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3 |
Clé InChI |
VUVZASHBYYMLRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
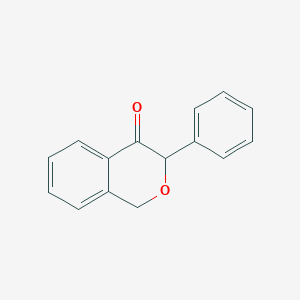
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
